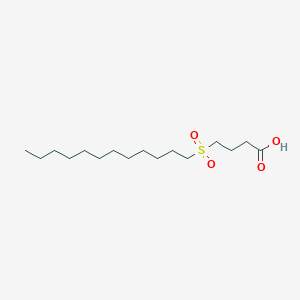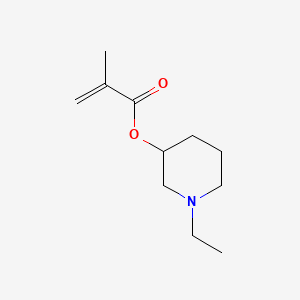
1-Ethyl-3-piperidinyl methacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 1-etil-3-piperidinil metacrilato es un compuesto orgánico con la fórmula molecular C11H19NO2. Es un éster metacrilato derivado del ácido metacrílico y el 1-etil-3-piperidinol. Este compuesto es conocido por sus aplicaciones en la química de polímeros y la ciencia de materiales debido a sus propiedades estructurales únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El 1-etil-3-piperidinil metacrilato puede sintetizarse mediante la esterificación del ácido metacrílico con 1-etil-3-piperidinol. La reacción generalmente implica el uso de un catalizador como ácido sulfúrico o ácido p-toluensulfónico para facilitar el proceso de esterificación. La reacción se lleva a cabo bajo condiciones de reflujo para garantizar la conversión completa de los reactivos al éster deseado.
Métodos de producción industrial: En un entorno industrial, la producción de 1-etil-3-piperidinil metacrilato puede implicar procesos de flujo continuo para mejorar la eficiencia y el rendimiento. El uso de sistemas catalíticos avanzados y condiciones de reacción optimizadas puede mejorar aún más la escalabilidad de la síntesis.
Análisis De Reacciones Químicas
Tipos de reacciones: El 1-etil-3-piperidinil metacrilato experimenta diversas reacciones químicas, que incluyen:
Polimerización: Puede someterse a polimerización por radicales libres para formar polímeros con propiedades únicas.
Hidrólisis: El enlace éster puede hidrolizarse en condiciones ácidas o básicas para producir ácido metacrílico y 1-etil-3-piperidinol.
Reacciones de sustitución: El grupo metacrilato puede participar en reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes:
Polimerización: Se utilizan comúnmente iniciadores como azobisisobutironitrilo (AIBN) o peróxido de benzoílo.
Hidrólisis: Se emplean condiciones ácidas (por ejemplo, ácido clorhídrico) o condiciones básicas (por ejemplo, hidróxido de sodio).
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en condiciones apropiadas.
Principales productos formados:
Polimerización: Polímeros con esqueletos de metacrilato.
Hidrólisis: Ácido metacrílico y 1-etil-3-piperidinol.
Sustitución: Derivados de metacrilato sustituidos.
Aplicaciones Científicas De Investigación
El 1-etil-3-piperidinil metacrilato tiene una amplia gama de aplicaciones en la investigación científica:
Química de polímeros: Se utiliza como monómero en la síntesis de polímeros especiales con propiedades personalizadas.
Ciencia de materiales: Los polímeros resultantes se emplean en recubrimientos, adhesivos y materiales avanzados.
Aplicaciones biomédicas: Debido a su biocompatibilidad, se está explorando su uso en sistemas de administración de fármacos y dispositivos médicos.
Aplicaciones industriales: El compuesto se utiliza en la producción de materiales de alto rendimiento para diversas aplicaciones industriales.
Mecanismo De Acción
El mecanismo mediante el cual el 1-etil-3-piperidinil metacrilato ejerce sus efectos se debe principalmente a su capacidad de someterse a polimerización y formar polímeros estables. El grupo metacrilato participa en la polimerización por radicales libres, lo que lleva a la formación de largas cadenas de polímeros. Estos polímeros exhiben propiedades mecánicas y químicas únicas, lo que los hace adecuados para diversas aplicaciones.
Compuestos similares:
Metacrilato de metilo: Un monómero de metacrilato ampliamente utilizado con propiedades de polimerización similares.
Metacrilato de butilo: Otro éster de metacrilato con un grupo alquilo diferente, lo que lleva a variaciones en las propiedades del polímero.
Metacrilato de 2-hidroxietilo: Contiene un grupo hidroxilo, que proporciona funcionalidad adicional para la modificación del polímero.
Singularidad: El 1-etil-3-piperidinil metacrilato es único debido a la presencia del anillo de piperidina, que imparte propiedades específicas a los polímeros resultantes. Esta característica estructural puede influir en la estabilidad térmica del polímero, la resistencia mecánica y la biocompatibilidad, lo que lo hace diferente de otros ésteres de metacrilato.
Comparación Con Compuestos Similares
Methyl Methacrylate: A widely used methacrylate monomer with similar polymerization properties.
Butyl Methacrylate: Another methacrylate ester with different alkyl group, leading to variations in polymer properties.
2-Hydroxyethyl Methacrylate: Contains a hydroxyl group, providing additional functionality for polymer modification.
Uniqueness: 1-Ethyl-3-piperidinyl methacrylate is unique due to the presence of the piperidine ring, which imparts specific properties to the resulting polymers. This structural feature can influence the polymer’s thermal stability, mechanical strength, and biocompatibility, making it distinct from other methacrylate esters.
Propiedades
Número CAS |
97171-81-8 |
|---|---|
Fórmula molecular |
C11H19NO2 |
Peso molecular |
197.27 g/mol |
Nombre IUPAC |
(1-ethylpiperidin-3-yl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H19NO2/c1-4-12-7-5-6-10(8-12)14-11(13)9(2)3/h10H,2,4-8H2,1,3H3 |
Clave InChI |
GMEGRHQQIYHJQC-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCCC(C1)OC(=O)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


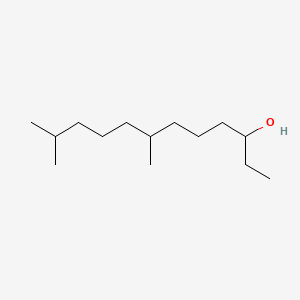
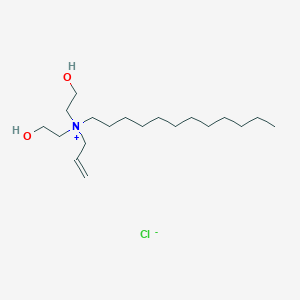
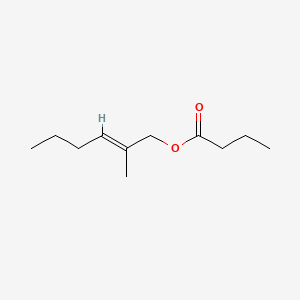

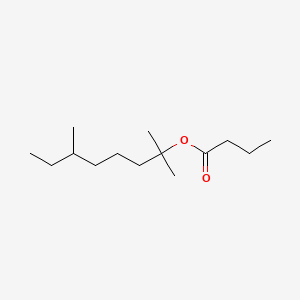
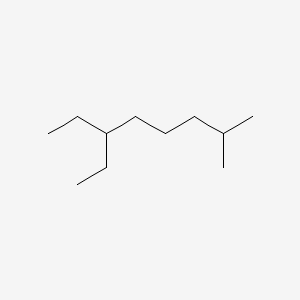

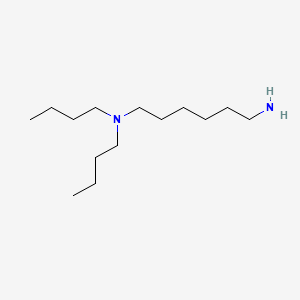
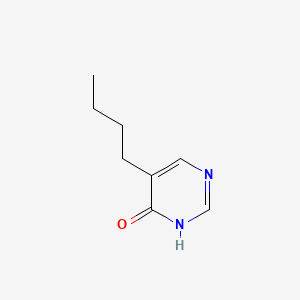

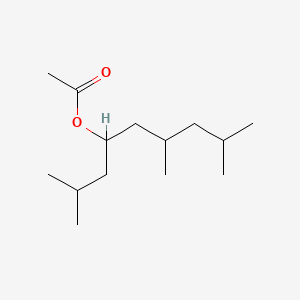

![N-(furan-2-ylmethyl)-2H-triazolo[4,5-b]pyridin-7-amine](/img/structure/B12658715.png)
